molecular formula C19H24N2O4S B324682 N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B324682
M. Wt: 376.5 g/mol
InChI Key: OGKOZZCWNMLAEX-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C19H24N2O4S and a molecular weight of 376.47 g/mol . This compound is known for its unique structure, which includes a diethylamino sulfonyl group attached to a phenyl ring, and a 3-methylphenoxy group attached to an acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(diethylamino)sulfonylphenylamine with 3-methylphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of more efficient purification techniques.

Chemical Reactions Analysis

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the diethylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol.

    Substitution: The phenyl and phenoxy groups in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce sulfides or thiols.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4S/c1-4-21(5-2)26(23,24)18-11-9-16(10-12-18)20-19(22)14-25-17-8-6-7-15(3)13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22)

InChI Key

OGKOZZCWNMLAEX-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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